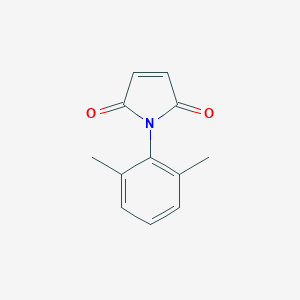

1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)-

Overview

Description

1H-Pyrrole-2,5-dione derivatives have been the subject of numerous studies due to their unique chemical properties and potential applications in various fields.

Synthesis Analysis

- Synthesis of 1H-pyrrole-2,5-dione derivatives involves multi-component reactions, often catalyzed by palladium or natural hydroxyapatite, as demonstrated in the synthesis of new pyrrole derivatives (Louroubi et al., 2019).

- Combinatorial synthesis methods have also been employed for creating pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives (Zhou et al., 2013).

Molecular Structure Analysis

- The molecular structures of 1H-pyrrole-2,5-dione derivatives have been studied extensively using spectroscopic techniques and X-ray crystallography, revealing diverse bonding and geometric configurations (Singh et al., 2013).

Chemical Reactions and Properties

- These compounds exhibit a wide range of reactivity, from participating in corrosion inhibition to forming polymers with unique photophysical properties (Zarrouk et al., 2015), (Zhang & Tieke, 2008).

Physical Properties Analysis

- The solubility and solvent effects of these compounds have been quantitatively analyzed, with findings showing significant solubility variations across different solvents (Li et al., 2019).

Chemical Properties Analysis

- 1H-pyrrole-2,5-dione derivatives are known for their diverse chemical properties, including electrophilic, nucleophilic, and redox behaviors (Igarashi et al., 2006).

Scientific Research Applications

Corrosion Inhibition

1H-Pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid media. Studies have demonstrated that these derivatives significantly increase inhibition efficiency with concentration, showcasing their potential in protecting metals against corrosion in industrial settings (Zarrouk et al., 2015).

Anti-Inflammatory and Antimicrobial Properties

Research has synthesized new 1H-Pyrrole-2,5-dione derivatives with potential anti-inflammatory and antimicrobial activities. These compounds have shown significant inhibition of pro-inflammatory cytokines and the proliferation of human peripheral blood mononuclear cells, as well as antibacterial activity against various strains, indicating their usefulness in medical and pharmaceutical research (Paprocka et al., 2022).

Luminescent Materials

The synthesis and characterization of polymers containing the 1H-Pyrrole-2,5-dione unit have revealed materials with strong fluorescence and potential for application in optoelectronic devices. These materials exhibit strong fluorescence with high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Zhang & Tieke, 2008).

Organic Photovoltaics (OPVs)

1H-Pyrrole-2,5-dione derivatives have been explored as electron-deficient units in the generation of donor materials for organic photovoltaic cells (OPVs). These derivatives have shown promising results in enhancing the performance of OPVs, indicating their potential in renewable energy technologies (Song et al., 2013).

Organic Semiconductors

Copolymers based on 1H-Pyrrole-2,5-dione have been utilized in the construction of organic semiconductors with applications in organic thin-film transistors (OTFTs). These materials have exhibited promising charge transport performance, highlighting their potential in the field of organic electronics (Guo, Sun, & Li, 2014).

Safety And Hazards

The compound is labeled with the GHS07 and GHS05 hazard pictograms, indicating that it can cause skin irritation, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-(2,6-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDQUQBEIFMAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883667 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- | |

CAS RN |

1206-49-1 | |

| Record name | N-(2,6-Dimethylphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1206-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-DIMETHYLPHENYL)PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7UL74E8MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)

![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)